molecular formula C19H19NO4 B3941482 4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide

4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide

Cat. No. B3941482
M. Wt: 325.4 g/mol
InChI Key: GYNZRIGOVNQRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Further studies are required to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has anti-cancer and anti-inflammatory effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Further studies are required to understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide in lab experiments is its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is the moderate yield of the synthesis, which may limit the amount of the compound available for experiments.

Future Directions

There are several future directions for the study of 4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide. One direction is to further optimize the synthesis method to improve the yield of the compound. Another direction is to study the mechanism of action of the compound to fully understand its anti-cancer and anti-inflammatory properties. Additionally, further studies are required to determine the safety and efficacy of the compound in animal models and humans.

Scientific Research Applications

4-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has been studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-11-22-15-9-7-14(8-10-15)19(21)20-12-16-13-23-17-5-3-4-6-18(17)24-16/h2-10,16H,1,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNZRIGOVNQRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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